molecular formula C22H20N4O5 B2867237 Ethyl 2-(2'-amino-3'-cyano-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetate CAS No. 886179-06-2

Ethyl 2-(2'-amino-3'-cyano-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetate

Cat. No.: B2867237
CAS No.: 886179-06-2
M. Wt: 420.425
InChI Key: NXUYGMCNDSQDSQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2'-amino-3'-cyano-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetate is a structurally complex spirocyclic compound featuring a fused indoline-pyrano[3,2-c]pyridine core. The spirojunction at the indoline-3 position introduces conformational rigidity, a feature often exploited in drug design to enhance target selectivity and metabolic stability .

Synthetic routes for analogous spirocyclic compounds typically involve multicomponent reactions, such as condensation of isatin derivatives with ethyl cyanoacetate or malononitrile under reflux conditions .

Properties

IUPAC Name

ethyl 2-(2'-amino-3'-cyano-6',7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5/c1-4-30-17(27)11-26-15-8-6-5-7-13(15)22(21(26)29)14(10-23)19(24)31-16-9-12(2)25(3)20(28)18(16)22/h5-9H,4,11,24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUYGMCNDSQDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)N(C(=C4)C)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related spirocyclic and pyrano-fused derivatives, focusing on substituent effects, synthesis methodologies, and biological relevance.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity Synthesis Method
Target Compound: Ethyl 2-(2'-amino-3'-cyano-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetate Amino, cyano, methyl, ester ~470 (estimated) Underexplored Likely condensation of substituted isatin with ethyl cyanoacetate
Ethyl 3',5'-diamino-1-methyl-2-oxo-1'-phenylspiro[indoline-3,7'-pyrrolo[1,2-c]imidazole]-6'-carboxylate Amino, methyl, phenyl, ester 447.47 Anticancer (hypothesized) Reflux of 2-amino-4-arylimidazoles with isatin and ethyl cyanoacetate
Ethyl 2-[6-amino-5-cyano-3,4-dimethyl-2H,4H-pyrano[2,3-c]pyrazol-4-yl]acetate Amino, cyano, methyl, ester 314.33 Not reported Cyclocondensation of pyrazolone derivatives with ethyl cyanoacetate
Ethyl 1'-allyl-2-amino-1',3'-dihydro-2',5-dioxospiro[4H,5H-pyrano[3,2-c]chromene-4,3'-(2'H)-indole]-3-carboxylate Amino, allyl, ester 444.44 Antimicrobial (hypothesized) Multicomponent reaction involving allyl-substituted intermediates
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Methyl, thioether, thietane, ester 286.38 Antiviral (preliminary data) Nucleophilic substitution of ethyl-2-(6-methyl-4-oxo-pyrimidine)acetate

Key Observations:

Structural Diversity and Substituent Effects: The target compound’s 6',7'-dimethyl groups on the pyrano[3,2-c]pyridine ring distinguish it from analogs like , which feature methyl groups on a pyrazole ring. This substitution may enhance lipophilicity and alter binding affinity in biological systems.

Synthetic Methodologies: Ethyl cyanoacetate is a common reagent in synthesizing cyano-substituted spiro systems . For example, employs reflux conditions with isatin and ethyl cyanoacetate, a method likely applicable to the target compound. In contrast, utilizes nucleophilic substitution to introduce a thietane moiety, highlighting divergent strategies for functionalizing ester-bearing scaffolds.

For instance, spiro[indole-3,7'-pyrroloimidazole] derivatives in are hypothesized to target kinase pathways due to their structural mimicry of ATP-binding sites.

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